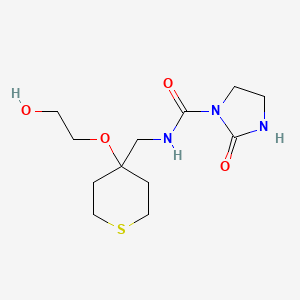
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C12H21N3O4S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- A tetrahydrothiopyran moiety which contributes to its biological interactions.
- A hydroxyethoxy group enhancing solubility and bioavailability.
- An imidazolidine ring that may play a role in enzyme interactions.
The molecular formula of this compound is C13H19N3O4S, with a molecular weight of approximately 301.42 g/mol.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. Specifically, it has been studied for its interaction with various enzymes involved in critical metabolic pathways. For instance:
- It has shown potential as an inhibitor of pyruvate kinase M2 (PKM2) , a key enzyme in cancer metabolism, suggesting applications in oncology .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against pathogens such as Haemophilus influenzae and Moraxella catarrhalis, indicating that this compound may also possess similar properties .
Anticancer Activity
Initial studies have indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.46 μM to 0.81 μM against human cancer cells, highlighting the potential for therapeutic applications in cancer treatment .
Structure-Activity Relationship (SAR)
A comprehensive SAR study has been conducted to identify the key functional groups responsible for the biological activity of this compound. The presence of the hydroxyethoxy group was found to enhance solubility and receptor binding affinity, which are critical for effective drug design.
Interaction Studies
Interaction studies reveal that this compound binds effectively to the active sites of target enzymes, inhibiting their activity. This characteristic is crucial for its potential use in drug development aimed at modulating biochemical pathways associated with cancer and infectious diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thiophene-2-carboxylic acid | Thiophene | Lacks tetrahydrothiopyran moiety |
| 2-Aminothiophene-3-carboxylic acid | Aminothiophene | Different biological activity |
| Thiophene-3-carboxamide | Thiophene Carboxamide | Similar structure but lacks hydroxyethoxy substitution |
The unique combination of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds.
Propiedades
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c16-5-6-19-12(1-7-20-8-2-12)9-14-11(18)15-4-3-13-10(15)17/h16H,1-9H2,(H,13,17)(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDXHHXAZFLOGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)N2CCNC2=O)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














